Cas no 161693-36-3 (Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester)

Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester structure
161693-36-3 structure
Product Name:Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester
CAS No:161693-36-3
MF:C12H9F3O4S
MW:306.257673025131
CID:1341426
PubChem ID:10357785
Update Time:2025-10-21

Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester
    • 7-Methoxy-1-naphthyl trifluoromethanesulphonate
    • 7-methoxynaphthalen-1-yl trifluoromethanesulfonate
    • 7-methoxy-1-naphthyl trifluoromethanesulfonate
    • SCHEMBL124046
    • DB-085810
    • 161693-36-3
    • EN300-22861434
    • Inchi: 1S/C12H9F3O4S/c1-18-9-6-5-8-3-2-4-11(10(8)7-9)19-20(16,17)12(13,14)15/h2-7H,1H3
    • InChI Key: VCNMOPYMOAIMPD-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC=C2C=CC(=CC2=1)OC

Computed Properties

  • Exact Mass: 306.01737
  • Monoisotopic Mass: 306.01736442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • PSA: 52.6

Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester Pricemore >>

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Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester Related Literature

Additional information on Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester

Research Briefing on Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester (CAS: 161693-36-3) in Chemical Biology and Pharmaceutical Applications

The compound Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester (CAS: 161693-36-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications. The compound, characterized by its trifluoromethanesulfonate (triflate) ester group attached to a 7-methoxy-1-naphthalene moiety, exhibits unique reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.

Recent studies have highlighted the role of 161693-36-3 as a versatile reagent in nucleophilic substitution reactions, particularly in the synthesis of complex naphthalene derivatives. Its electron-withdrawing triflate group enhances the electrophilicity of the naphthalene ring, facilitating reactions with nucleophiles such as amines, alcohols, and thiols. This property has been exploited in the development of novel small-molecule inhibitors targeting key enzymes in cancer and inflammatory pathways. For instance, a 2023 study demonstrated its use in synthesizing naphthalene-based kinase inhibitors with improved potency and selectivity.

In addition to its synthetic utility, Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester has shown promising biological activity in preclinical models. Research published in the Journal of Medicinal Chemistry (2024) revealed that derivatives of this compound exhibit potent inhibitory effects on protein-protein interactions involved in neurodegenerative diseases. The 7-methoxy group appears to enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug candidates. Molecular docking studies suggest that these compounds bind to allosteric sites on target proteins, offering a new strategy for modulating disease-relevant pathways.

From a pharmaceutical development perspective, the stability and solubility profile of 161693-36-3 have been systematically evaluated. A recent formulation study (Drug Development and Industrial Pharmacy, 2023) reported that the compound maintains stability under physiological pH conditions, with a half-life exceeding 24 hours in plasma. These properties, combined with its relatively low cytotoxicity in human cell lines (IC50 > 100 µM), position it as a promising scaffold for further optimization. However, challenges remain in improving its metabolic stability, as in vitro studies indicate rapid hepatic clearance due to ester hydrolysis.

Looking ahead, the unique chemical and biological properties of Methanesulfonic acid, trifluoro-, 7-methoxy-1-naphthalenyl ester warrant continued investigation. Current research directions include the development of prodrug strategies to address its metabolic limitations and exploration of its applications in targeted drug delivery systems. The compound's ability to serve as a photoactivatable linker in antibody-drug conjugates (ADCs) is particularly noteworthy, with preliminary data showing efficient payload release upon light irradiation. As the field advances, this compound is expected to play an increasingly important role in bridging chemical synthesis with therapeutic innovation.

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